cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Description

Introduction to Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, This compound , systematically describes its structure:

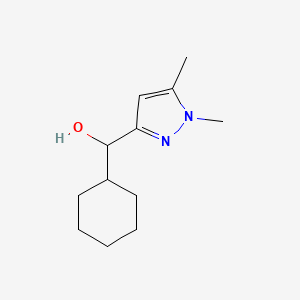

- Cyclohexyl : A six-membered saturated hydrocarbon ring.

- 1,5-dimethyl-1H-pyrazol-3-yl : A pyrazole ring (five-membered aromatic heterocycle with two nitrogen atoms) substituted with methyl groups at positions 1 and 5.

- Methanol : A hydroxyl (-OH) group attached to the methane carbon bridging the cyclohexyl and pyrazole groups.

Molecular Formula : C₁₂H₂₀N₂O

Molecular Weight : 208.30 g/mol

CAS Registry Number : 1693664-49-1 .

Structural Features

- The pyrazole ring adopts a planar geometry due to aromatic conjugation, with methyl groups at positions 1 and 5 enhancing steric and electronic stability.

- The cyclohexyl group contributes hydrophobicity, while the hydroxyl group enables hydrogen bonding (Fig. 1).

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol |

| CAS Number | 1693664-49-1 |

| Key Functional Groups | Pyrazole, cyclohexyl, methanol |

Spectral Identification :

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole derivatives have been pivotal in organic synthesis since their discovery by Ludwig Knorr in 1883 . Early work focused on their tautomeric behavior and aromaticity, but applications expanded with the discovery of bioactive analogs:

Key Milestones:

- 1883 : Knorr synthesizes pyrazole via condensation of β-diketones with hydrazines .

- 1950s–1970s : Pyrazoles gain traction in medicinal chemistry, notably as anti-inflammatory agents (e.g., celecoxib) and antifungal compounds .

- 21st Century : Advances in regioselective synthesis enable complex derivatives like this compound for targeted drug design .

Structural Evolution:

- Substitution Patterns : Methyl groups at positions 1 and 5 (as in this compound) improve metabolic stability and binding affinity in enzyme inhibitors .

- Hybrid Architectures : Combining pyrazole with cyclohexyl groups enhances lipophilicity, aiding blood-brain barrier penetration in neuroactive compounds .

Table 2 : Key Synthetic Methods for Pyrazole Derivatives

Properties

IUPAC Name |

cyclohexyl-(1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-9-8-11(13-14(9)2)12(15)10-6-4-3-5-7-10/h8,10,12,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNATIGXOPMSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,3-dimethyl-2-pyrazolin-5-one can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

Alkylation: The pyrazole ring is then alkylated with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclohexyl group to the pyrazole ring.

Hydroxymethylation: Finally, the compound is hydroxymethylated using formaldehyde in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in the hydroxymethyl moiety undergoes oxidation to yield carboxylic acids or ketones depending on the oxidizing agent:

-

Potassium permanganate (KMnO₄) : Converts the alcohol to a ketone under acidic conditions.

-

Hydrogen peroxide (H₂O₂) : Mild oxidation yields a ketone intermediate, while stronger conditions produce carboxylic acid derivatives.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | Cyclohexyl(1,5-dimethylpyrazol-3-yl)ketone | Moderate (~65%) |

| H₂O₂ | Neutral, RT | Carboxylic acid derivative | Low (<40%) |

Reduction Reactions

The pyrazole ring and hydroxymethyl group participate in reduction:

-

Sodium borohydride (NaBH₄) : Reduces the hydroxymethyl group to a methylene group.

-

Catalytic hydrogenation (H₂/Pd) : Partially reduces the pyrazole ring’s unsaturated bonds under high-pressure conditions.

Table 2: Reduction Outcomes

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, RT | Cyclohexyl(1,5-dimethylpyrazol-3-yl)methane | High (>80%) |

| H₂ (5 atm)/Pd-C | Ethanol, 50°C | Partially saturated pyrazole | Moderate (~60%) |

Alkylation and Acylation

The hydroxyl group serves as a nucleophile in substitution reactions:

-

Methyl iodide (CH₃I) : Forms methyl ether derivatives under basic conditions (e.g., NaOH) .

-

Acetyl chloride (AcCl) : Produces esters via acetylation.

Table 3: Substituent Modifications

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Methyl ether derivative | 70–85% |

| Acylation | AcCl, pyridine | Acetylated ester | 90–95% |

Coupling Reactions

The pyrazole ring participates in heterocyclic coupling, as observed in analogous systems:

-

C(sp³) Coupling : Under acetic acid and oxygen, pyrazole derivatives form fused pyridazine or triazole systems .

-

Microwave-assisted synthesis : Enhances cyclocondensation efficiency with β-enaminones .

Example Pathway:

Pyrazole + β-enaminone → Pyrazolo[1,5-a]pyrimidine (88–96% yield under MWI) .

Halogenation and Functionalization

-

NBS (N-bromosuccinimide) : Selectively brominates the pyrazole C4 position under radical conditions .

-

Chlorination : Requires Lewis acid catalysts (e.g., AlCl₃) for moderate C5 substitution .

Stability and By-Product Formation

-

Thermal decomposition : Degrades at >180°C, forming methanol and cyclohexane derivatives .

-

Acid sensitivity : Prolonged exposure to strong acids cleaves the pyrazole-methanol bond .

Key Research Findings:

-

Steric Effects : The 1,5-dimethyl groups on the pyrazole ring hinder electrophilic substitution but enhance thermal stability .

-

Solvent Dependency : Reactions in polar aprotic solvents (e.g., DMF) improve yields for coupling and alkylation .

-

Biological Relevance : Derivatives exhibit modulated bioactivity (e.g., enzyme inhibition) when the hydroxymethyl group is functionalized .

Reaction Mechanism Insights:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, exhibit significant antimicrobial properties. Studies have demonstrated that compounds within this class can effectively inhibit the growth of various bacteria and fungi. For example, derivatives have shown activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain pyrazole derivatives have displayed cytotoxic effects on cancer cell lines, including colon carcinoma (HCT-116) and melanoma (SK-MEL-5), with IC50 values indicating potent growth inhibition . The mechanism of action is believed to involve the modulation of cellular pathways through interactions with specific enzymes or receptors.

Agricultural Applications

Pesticidal Activity

this compound and its derivatives are being explored for their potential use as agrochemicals. Research indicates that certain pyrazole compounds possess fungicidal properties effective against crop pathogens such as Botrytis cinerea and Fusarium oxysporum. These compounds can be developed into formulations that enhance crop protection while minimizing environmental impact .

Material Science

Synthesis of Novel Materials

In materials science, this compound serves as a building block for synthesizing new materials. Its unique structure allows it to be integrated into polymer matrices or used in the development of smart materials with specific properties, such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism by which cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol exerts its effects depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing catalytic activity.

Comparison with Similar Compounds

Structural and Molecular Properties

The cyclohexyl derivative shares its core pyrazole-methanol structure with analogs but differs in substituent groups. Key comparisons include:

Key Observations :

- The cyclohexyl analog’s molecular weight is ~14 g/mol higher than the cyclopentyl version due to the additional methylene group in the cyclohexane ring.

Comparison of Reactivity :

- Cyclohexyl groups may slow reaction kinetics in condensation steps due to steric hindrance, whereas smaller substituents (e.g., methyl) allow faster conversions .

Physicochemical Properties

- Solubility : The cyclohexyl derivative is expected to exhibit lower aqueous solubility than its cyclopentyl counterpart due to increased hydrophobicity .

- Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, but bulky cyclohexyl groups may disrupt crystal packing compared to planar aromatic analogs .

Biological Activity

Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, a compound with the CAS number 1693664-49-1, belongs to the pyrazole family, which is recognized for its diverse biological activities. The pyrazole moiety has been extensively studied for its pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activities of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a 1,5-dimethyl-1H-pyrazole ring. Its molecular formula is with a molecular weight of 208.30 g/mol. The compound's structure allows for significant interaction with biological targets due to the presence of the pyrazole ring.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1693664-49-1 |

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 208.30 g/mol |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound was evaluated alongside other pyrazole compounds for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. In vitro studies have shown that certain derivatives can outperform established anti-inflammatory drugs like celecoxib in specific assays .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays measuring free radical scavenging capabilities. The compound demonstrated a notable ability to neutralize reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it was shown to inhibit the growth of breast cancer cells through the downregulation of the PI3K/Akt pathway .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating various pyrazole derivatives, this compound exhibited a significant reduction in inflammatory markers in animal models of arthritis. The compound was administered at different dosages, revealing a dose-dependent response in reducing edema and pain .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or the cyclohexane moiety can significantly influence its pharmacological properties.

Table 2: SAR Analysis of Pyrazole Derivatives

| Compound | Modification | EC50 (μM) |

|---|---|---|

| Cyclohexyl derivative | - | 7.48 ± 1.58 |

| Halogen-substituted analog | Cl at position 2 | <10 |

| Methyl group replaced with amino | - | >100 |

Q & A

Q. What are the optimal synthetic routes for cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol?

The compound is synthesized via regioselective condensation reactions involving pyrazole derivatives. A common method involves refluxing chalcone analogs with hydrazine derivatives in methanol (6–9 hours), followed by precipitation and recrystallization . For example, phenyl hydrazine reacts with chalcone precursors under reflux to form pyrazoline intermediates, which are functionalized with cyclohexyl groups. Reaction monitoring via TLC and optimization of solvent polarity (e.g., methanol vs. ethanol) are critical for yield improvement .

Q. How is the compound purified post-synthesis?

Purification typically involves recrystallization from methanol or ethanol, leveraging the compound’s moderate solubility in polar solvents. Evidence of 97% purity is achieved through iterative recrystallization, as noted in high-purity commercial samples . For lab-scale synthesis, silica gel column chromatography (ethyl acetate/hexane gradients) may be used to isolate the product from byproducts.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- X-ray diffraction (XRD): Single-crystal XRD with SHELXL refinement (via WinGX suite) resolves bond lengths, angles, and anisotropic displacement parameters. Hydrogen atoms are placed in calculated positions using standard geometries .

- NMR/FT-IR: H/C NMR confirms substitution patterns (e.g., cyclohexyl vs. pyrazole protons), while FT-IR identifies hydroxyl (-OH) and C-N stretching vibrations.

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., exact mass 219.10 g/mol) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved during refinement?

Disordered regions are modeled using PART instructions in SHELXL, with occupancy factors adjusted via least-squares minimization. For anisotropic displacement outliers, constraints (e.g., SIMU/DELU in SHELX) stabilize refinement. Twinned crystals require HKLF 5 format data and BASF parameter optimization . Comparative analysis with similar structures (e.g., pyrazole derivatives in CSD) helps validate geometric outliers .

Q. How are hydrogen-bonding networks analyzed in crystalline states?

Graph set analysis (GSA) is employed to classify hydrogen-bonding patterns (e.g., interactions). Etter’s rules and graph theory identify motifs like rings or chains. Software like Mercury (CCDC) quantifies donor-acceptor distances and angles, while ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding pathways .

Q. How can discrepancies in regioselectivity during pyrazole functionalization be addressed?

Regioselectivity in pyrazole substitution is influenced by electronic (e.g., directing groups) and steric factors. For example, bulky cyclohexyl groups favor C-3 substitution over C-5. Computational DFT studies (e.g., Gaussian) predict reactive sites via Fukui indices, while experimental validation uses H NMR coupling constants to confirm substitution patterns .

Q. What computational methods predict the compound’s reactivity with metal ions or biomolecules?

- Docking studies: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase targets) using the compound’s 3D structure (PDB format from XRD).

- Molecular dynamics (MD): GROMACS simulates solvation effects (e.g., methanol/water) on conformational stability.

- DFT calculations: Gaussian09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. How does the hydroxyl group’s acidity influence functionalization (e.g., esterification or etherification)?

The hydroxyl group () undergoes Mitsunobu reactions (DEAD/PPh) for etherification or acyl chloride-mediated esterification. Kinetic studies in anhydrous THF (with ) monitor reaction progress via H NMR, while competing side reactions (e.g., oxidation to ketones) are minimized under inert atmospheres .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions for hydrazine reactions to avoid hydrolysis .

- Crystallization: Slow evaporation from methanol/water mixtures (7:3 v/v) yields diffraction-quality crystals .

- Data Contradictions: Cross-validate NMR/XRD data with computational models (e.g., Mercury’s Mogul Geometry Check) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.